molecular formula C6H8N2O2 B1437437 6-(Methoxymethyl)pyrimidin-4-ol CAS No. 3122-78-9

6-(Methoxymethyl)pyrimidin-4-ol

Cat. No. B1437437
CAS RN: 3122-78-9
M. Wt: 140.14 g/mol
InChI Key: TUWLYFAEAPMOJS-UHFFFAOYSA-N
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Description

“6-(Methoxymethyl)pyrimidin-4-ol” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Molecular Structure Analysis

The molecular structure of “6-(Methoxymethyl)pyrimidin-4-ol” is represented by the linear formula C11H11N3O2 . The InChI code for this compound is 1S/C11H11N3O2/c1-16-7-9-5-10 (15)14-11 (13-9)8-3-2-4-12-6-8/h2-6H,7H2,1H3, (H,13,14,15) .


Chemical Reactions Analysis

While specific chemical reactions involving “6-(Methoxymethyl)pyrimidin-4-ol” are not detailed in the search results, it’s worth noting that pyrimidines are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(Methoxymethyl)pyrimidin-4-ol” include a molecular weight of 217.23 and a molecular formula of C11H11N3O2 . The compound is a solid .

Scientific Research Applications

Selective Fluorometric Detection

The methoxymethyl derivative of pyrrolo-dC, which shares structural similarity with "6-(Methoxymethyl)pyrimidin-4-ol," has been utilized for selective fluorometric detection of guanosine-containing sequences. This application is significant in nucleic acid research, enabling the study of DNA and RNA sequences through enhanced duplex stability and mismatch discrimination. The fluorescence of this derivative is selectively quenched upon hybridization to a matching oligodeoxynucleotide sequence, which is useful for genetic analysis and molecular diagnostics (Hudson & Choghamarani, 2007).

Anti-Inflammatory and Analgesic Activities

Derivatives of "6-(Methoxymethyl)pyrimidin-4-ol" have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds are crucial in medicinal chemistry, providing a foundation for developing new therapeutic agents. For instance, certain pyrimidin-2-ol derivatives have shown improved anti-inflammatory and analgesic activities, highlighting the role of the substituent nature in their efficacy (Muralidharan, James Raja, & Asha Deepti, 2019).

Antifungal Effects

Pyrimidine derivatives, including those related to "6-(Methoxymethyl)pyrimidin-4-ol," exhibit antifungal properties against significant types of fungi. This application is vital in agriculture and pharmaceuticals, offering potential solutions for fungal infections and diseases. The synthesized compounds have been shown to be effective against Aspergillus terreus and Aspergillus niger, suggesting their potential as antifungal agents (Jafar et al., 2017).

Plant Disease Resistance

A novel plant activator derived from "6-(Methoxymethyl)pyrimidin-4-ol" has been reported to stimulate plant disease resistance and promote the synthesis of primary metabolites. This compound enhances plant defenses against bacterial infection through the jasmonic acid pathway. Its water-soluble nature and ability to promote the synthesis of primary metabolites present broad agricultural applications (Li et al., 2020).

Future Directions

A related compound, “6-(methoxymethyl)-2-[5-(trifluoromethyl)-2-pyridyl] pyrimidin-4-ol”, named PPA2, has been identified as a potential plant activator, enhancing plant defenses against bacterial infection and promoting the synthesis of primary metabolites . This suggests that “6-(Methoxymethyl)pyrimidin-4-ol” and similar compounds could have potential applications in agriculture and other fields.

properties

IUPAC Name

4-(methoxymethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-10-3-5-2-6(9)8-4-7-5/h2,4H,3H2,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWLYFAEAPMOJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=O)NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10558749
Record name 6-(Methoxymethyl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10558749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Methoxymethyl)pyrimidin-4-ol

CAS RN

3122-78-9
Record name 6-(Methoxymethyl)-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3122-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Methoxymethyl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10558749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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